2-(2-Chlorophenoxy)quinoxaline
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Overview
Description
Synthesis Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)quinoxaline” is characterized by a quinoxaline ring linked to a 2-chlorophenoxy substituent. The molecular formula is C14H9ClN2O , with an average mass of 256.687 Da and a monoisotopic mass of 256.040344 Da .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Scientific Research Applications
- Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .
- Quinoxaline sulfonamide derivatives exhibit a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor and anticancer action .
- The 2,3-diphenylquinoxaline derivative was treated with electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium and resulted in the formation of the desired final product .
- Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
- It can be synthesized by adopting green chemistry principles .
- The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Pharmacology and Medicine
Synthesis of Bioactive Quinoxaline-Containing Sulfonamides
Industrial Applications
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .
properties
IUPAC Name |
2-(2-chlorophenoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKHELLSLDRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)quinoxaline |
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